molecular formula C7H6BrN3O2S B2793295 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine CAS No. 2243504-76-7

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

Cat. No.: B2793295
CAS No.: 2243504-76-7
M. Wt: 276.11
InChI Key: DAVVWHGISUAYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

    Alkylation and Acylation: The compound can be alkylated or acylated at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while alkylation reactions can yield alkylthio derivatives .

Scientific Research Applications

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine include:

    Thiazolo[4,5-d]pyrimidine Derivatives: Such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.

    Other Thiazole Derivatives: Compounds with a thiazole ring fused to other heterocycles.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents contribute to its reactivity and potential biological activities, distinguishing it from other thiazolo[4,5-d]pyrimidine derivatives .

Properties

IUPAC Name

2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVWHGISUAYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC(=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.